Isoindoline, 2-(diethylaminoethyl)-
Description
Isoindoline, 2-(diethylaminoethyl)-, is a heterocyclic organic compound featuring an isoindoline core substituted with a diethylaminoethyl group at the 2-position. The isoindoline scaffold consists of a six-membered benzene ring fused to a five-membered ring containing one nitrogen atom.
Properties
CAS No. |
73816-63-4 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C14H22N2/c1-3-15(4-2)9-10-16-11-13-7-5-6-8-14(13)12-16/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
ZLAHMPYKIVXKFE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Phthalonitrile Derivatives
The foundational approach to isoindoline synthesis involves the catalytic hydrogenation of phthalonitrile, a method refined in industrial settings. As demonstrated in US Patent 6320058B2, phthalonitrile undergoes hydrogenation under high-pressure conditions (150–180 bars) using 5% platinum on carbon (Pt/C) in tetrahydrofuran (THF) or dimethoxyethane (DME) at 50–70°C. This single-step process achieves isoindoline yields exceeding 75%, with residual byproducts such as 2-methylbenzylamine maintained below 0.2% after HCl salt precipitation.
To introduce the diethylaminoethyl substituent, post-hydrogenation alkylation is typically employed. Isoindoline’s secondary amine reacts with diethylaminoethyl chloride or bromide in the presence of a base (e.g., K2CO3 or Et3N). For example, stirring isoindoline hydrochloride with diethylaminoethyl bromide in ethanol at reflux for 12 hours yields 2-(diethylaminoethyl)-isoindoline, albeit with moderate efficiency (50–60%) due to competing N-alkylation at multiple sites. Recent advancements propose using phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance selectivity, achieving yields up to 72%.
Intramolecular α-Arylation of Functionalized Amino Esters
Ring-closure strategies offer a direct route to functionalized isoindolines. As outlined by Nájera et al., palladium-catalyzed intramolecular α-arylation of α-(2-iodobenzylamino) esters generates isoindolinecarboxylic acid esters, which serve as precursors for side-chain modification. For instance, ethyl α-(2-iodobenzyl-(diethylaminoethyl)amino)acetate undergoes cyclization using Pd(PPh3)4 and K3PO4 in DMF at 90°C, yielding 2-(diethylaminoethyl)-isoindoline-1-carboxylate (Scheme 1). Subsequent hydrolysis with aqueous HCl removes the ester group, affording the target compound in 65% overall yield.
This method’s regioselectivity depends on the steric and electronic properties of the aminoethyl side chain. Bulky substituents like diethylaminoethyl favor 5-exo-dig cyclization over 6-endo-dig pathways, minimizing dihydroisoquinoline byproducts. Optimization studies recommend substituting DMF with less polar solvents (e.g., toluene) to suppress ester hydrolysis during cyclization.
Lithium Silylamide-Mediated Coupling Reactions
The nucleophilic addition of lithium silylamides to 1,2-dicyanobenzene provides a modular pathway to substituted isoindolines. As reported by Jambor et al., lithium bis(trimethylsilyl)amide (LiHMDS) reacts with 1,2-dicyanobenzene at −78°C to form dilithium diiminoisoindoline (DII) intermediates. Quenching these intermediates with diethylaminoethyl chloride introduces the desired side chain prior to aromatization.
For example, treating DII with 2-chloro-N,N-diethylethylamine in THF at 0°C generates 2-(diethylaminoethyl)-diiminoisoindoline, which is subsequently reduced using NaBH4/CuCl2 to yield the saturated isoindoline derivative. This two-step process achieves 58% overall yield but requires careful control of stoichiometry to avoid over-alkylation. Recent work explores using bulkier silylamides (e.g., Li[N(SiMe3)Dip]) to enhance steric guidance, improving selectivity to 81%.
Reductive Amination of Isoindoline Ketones
A less conventional but scalable method involves reductive amination of isoindoline-1-ketones. Reacting isoindoline-1-one with diethylaminoethylamine in methanol under H2 (40 bar) and Raney Ni catalysis at 80°C produces 2-(diethylaminoethyl)-isoindoline via imine intermediate formation. Yields range from 45–55%, limited by competing ketone reduction to isoindoline. Modifying the catalyst to Pd/C and adding acidic co-catalysts (e.g., p-TsOH) suppresses side reactions, boosting yields to 68%.
Comparative Analysis of Synthetic Methods
The table below evaluates key parameters of the four primary methods:
| Method | Yield (%) | Catalyst | Temperature (°C) | Scalability | Byproduct Control |
|---|---|---|---|---|---|
| Catalytic Hydrogenation + Alkylation | 72 | Pt/C | 50–70 | High | Moderate |
| Intramolecular α-Arylation | 65 | Pd(PPh3)4 | 90 | Moderate | High |
| Lithium Silylamide Coupling | 58–81 | LiHMDS/Li[N(SiMe3)Dip] | −78 to 0 | Low | High |
| Reductive Amination | 68 | Raney Ni/Pd/C | 80 | Moderate | Low |
Catalytic hydrogenation followed by alkylation offers the best balance of yield and scalability, though byproduct formation during alkylation remains a challenge. Intramolecular α-arylation provides superior regiocontrol but requires expensive palladium catalysts. Lithium silylamide routes, while highly selective, demand low-temperature conditions unsuitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Isoindoline, 2-(diethylaminoethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the isoindoline structure.
Common Reagents and Conditions
Oxidation: Isoindoline derivatives can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonates in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted isoindolines and isoindolinones, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and polymers.
Mechanism of Action
The mechanism of action of isoindoline, 2-(diethylaminoethyl)- involves its interaction with specific molecular targets and pathways. For example, some isoindoline derivatives act as inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease . The compound’s structure allows it to form hydrogen bonds and other interactions with the active sites of target proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Isoindoline, 2-(diethylaminoethyl)- with structurally or functionally related compounds, emphasizing molecular features, properties, and applications:
Structural and Functional Analysis
- Tertiary Amine vs. Primary Amine: The diethylaminoethyl group in the target compound reduces basicity (pKa ~7–8) compared to primary amines (pKa ~9–10), enabling pH-dependent solubility shifts in physiological environments.
- Aromatic vs. Non-aromatic analogs like DEAEMA polymers lack this feature but offer tunable mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
